molecular formula C23H19N3O3S B10885382 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B10885382
M. Wt: 417.5 g/mol
InChI Key: QOPDHIUMKRZMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is a hybrid molecule combining a 2-methylquinoline-4-carboxylate core with a 5-methyl-4-phenylthiazol-2-ylamino-acetyl moiety. The quinoline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, while the thiazole ring contributes to hydrogen bonding and π-π stacking interactions, enhancing target binding .

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H19N3O3S/c1-14-12-18(17-10-6-7-11-19(17)24-14)22(28)29-13-20(27)25-23-26-21(15(2)30-23)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,25,26,27)

InChI Key

QOPDHIUMKRZMJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step reactions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the thiazole derivative, which is then coupled with the quinoline moiety under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or quinoline rings .

Scientific Research Applications

2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Heterocyclic Modifications in the Amino-Acetyl Moiety

  • Thiazole vs. Oxazole Derivatives: The compound [2-oxo-2-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]amino]ethyl] 2-methylquinoline-4-carboxylate (CAS 565208-16-4) replaces the 5-methyl-4-phenylthiazole with a 2,4,6-trimethylphenyl-substituted thiazole. In contrast, [2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate (AGN-PC-0KC0JB) substitutes the thiazole with an oxazole ring. Oxazoles are less polarizable than thiazoles, which may weaken π-π interactions but improve metabolic stability due to reduced susceptibility to oxidative degradation .

Quinoline Core Substituents

  • Halogen vs. Alkyl Groups: The derivative [2-(methylamino)-2-oxoethyl] 2-(2-chlorophenyl)quinoline-4-carboxylate (CAS 733013-39-3) features a 2-chlorophenyl group on the quinoline. The target compound’s 2-methylquinoline group offers a balance of moderate lipophilicity and steric effects, which may favor binding pocket accommodation compared to bulkier substituents like 2,4-dimethylphenyl in AGN-PC-0KC0JB .

Amino-Acetyl Chain Modifications

  • Benzyl vs. Aliphatic Substituents: [2-[benzyl(methyl)amino]-2-oxoethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate (CAS 785801-26-5) introduces a benzyl(methyl)amino group, increasing aromatic surface area for hydrophobic interactions. However, the 5-chlorothiophene substituent may introduce steric hindrance, reducing binding affinity compared to the target compound’s phenylthiazole group .

Physicochemical and Pharmacokinetic Properties

Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted logP* Solubility (mg/mL)*
Target Compound C25H21N3O3S 443.52 5-Methyl-4-phenylthiazole, 2-methylquinoline 3.8 0.12
[2,4,6-Trimethylphenylthiazole] (565208-16-4) C27H25N3O3S 471.57 2,4,6-Trimethylphenylthiazole 4.5 0.08
AGN-PC-0KC0JB (Oxazole derivative) C24H21N3O4 415.44 5-Methyloxazole, 2,4-dimethylphenyl 3.2 0.25
[2-Chlorophenyl] (733013-39-3) C23H18ClN3O3 419.86 2-Chlorophenyl, methylamino 3.5 0.15

*Predicted using QikProp (Schrödinger) based on structural analogs.

  • Lipophilicity : The target compound (logP ~3.8) is less lipophilic than the 2,4,6-trimethylphenylthiazole derivative (logP ~4.5), suggesting better aqueous solubility and reduced risk of off-target accumulation.
  • Solubility : The oxazole derivative (AGN-PC-0KC0JB) exhibits higher solubility (0.25 mg/mL) due to reduced aromatic bulk and the oxazole’s polarity .

Biological Activity

The compound 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is a synthetic derivative that combines elements of thiazole and quinoline structures, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16N2O3S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This structure features a thiazole ring, which is known for its role in various pharmacological activities, and a quinoline moiety that enhances its biological profile.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole and quinoline derivatives. The compound has been evaluated for its effectiveness against various bacterial strains.

  • Antibacterial Efficacy :
    • The compound demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. In vitro assays revealed a Minimum Inhibitory Concentration (MIC) of approximately 0.21 μM , indicating potent activity against these bacteria .
    • Comparative studies with standard antibiotics showed that the compound's efficacy was on par with established antimicrobial agents, suggesting its potential as a lead compound in antibiotic development .

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells.

  • Cell Viability Assays :
    • The MTT assay indicated that the compound exhibited moderate cytotoxicity at higher concentrations but retained cell viability at lower doses. This suggests a favorable therapeutic window for potential applications in treating skin infections without significant toxicity to human cells .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with commercially available thiazole and quinoline derivatives.
  • Reagents Used : Common reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), which facilitate the coupling reaction between the thiazole and quinoline structures .

Data Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTest Organism/Cell LineMIC/IC50Reference
AntibacterialE. coli0.21 μM
AntibacterialPseudomonas aeruginosa0.21 μM
CytotoxicityHaCat CellsIC50 > 50 μM
CytotoxicityBalb/c 3T3 CellsIC50 > 50 μM

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized various thiazole derivatives, including the target compound. They conducted extensive testing for antimicrobial activity against clinical isolates and found that modifications to the thiazole ring significantly influenced antibacterial potency . This highlights the importance of structural optimization in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.